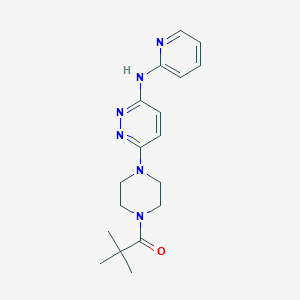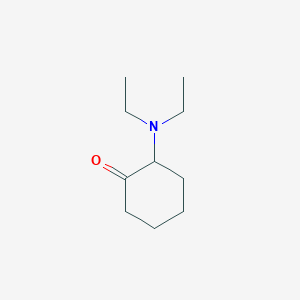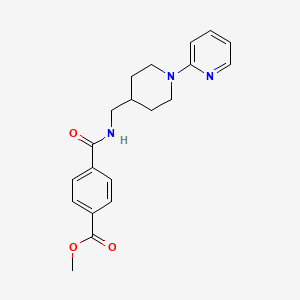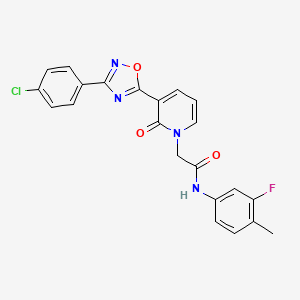
2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyridazine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms). The “2,2-Dimethyl-1-propan-1-one” part of the name suggests a three-carbon chain with two methyl groups attached to the second carbon and a ketone functional group on the first carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyridine and pyridazine rings could participate in electrophilic substitution reactions, while the piperazine ring could undergo reactions typical of secondary amines. The ketone group could be involved in various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could make the compound polar and potentially soluble in water. The ketone group could also influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
- Imatinib , a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. The structural motif of 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one contributes to its potential as a drug candidate .
- Coumarin derivatives, which often feature a similar structural motif, exhibit antibacterial and antifungal activities .
Medicinal Chemistry and Drug Discovery
Antibacterial and Antifungal Properties
Anticancer Potential
Antioxidant and Anti-Inflammatory Activities
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyridine and pyridazine derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
Based on its chemical structure, it is likely to have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-12-10-23(11-13-24)16-8-7-15(21-22-16)20-14-6-4-5-9-19-14/h4-9H,10-13H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOZPQFGZAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)

![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)
![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)


